molecular formula C23H18FN3O3 B11315170 3-ethoxy-N-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide

3-ethoxy-N-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide

Cat. No.: B11315170
M. Wt: 403.4 g/mol
InChI Key: LGDZVZQTLVCMJS-UHFFFAOYSA-N
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Description

3-ethoxy-N-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide is a complex organic compound that features a benzamide core linked to an oxadiazole ring and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethoxy-N-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the oxadiazole ring and the subsequent coupling with the benzamide moiety. Common reagents used in these reactions include 3-oxopentanoic acid methyl ester and 3-hydroxyacetophenone . The reaction conditions often involve the use of catalysts and specific temperature controls to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, potentially involving continuous flow reactors and automated systems to handle the complex multi-step synthesis.

Chemical Reactions Analysis

Types of Reactions

3-ethoxy-N-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely, often requiring specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated molecule.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its interactions with biological molecules can be studied to understand its potential as a drug candidate.

    Medicine: It may have therapeutic potential, particularly in targeting specific pathways or receptors.

    Industry: It could be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-ethoxy-N-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways involved would depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzamide derivatives and oxadiazole-containing molecules. Examples include:

Uniqueness

What sets 3-ethoxy-N-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide apart is its unique combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C23H18FN3O3

Molecular Weight

403.4 g/mol

IUPAC Name

3-ethoxy-N-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl]benzamide

InChI

InChI=1S/C23H18FN3O3/c1-2-29-18-7-5-6-16(14-18)22(28)25-20-9-4-3-8-19(20)23-26-21(27-30-23)15-10-12-17(24)13-11-15/h3-14H,2H2,1H3,(H,25,28)

InChI Key

LGDZVZQTLVCMJS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2C3=NC(=NO3)C4=CC=C(C=C4)F

Origin of Product

United States

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